molecular formula C12H13NO5 B089213 Ethyl 4-(4-nitrophenyl)-4-oxobutyrate CAS No. 15118-70-4

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

Cat. No. B089213
CAS RN: 15118-70-4
M. Wt: 251.23 g/mol
InChI Key: VXQOHLGYAHDYBT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate seems to be a complex organic compound. It likely contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate were not found, similar compounds have been synthesized via various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Anticancer Agent Synthesis

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been utilized in the synthesis of polysubstituted pyrazoles, showing potential as anticancer agents. The process involves the bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to afford 4-bromo derivatives, which upon cyclization yield high yields of 4-hydroxpyrazoles. These compounds have been investigated for their anticancer properties, demonstrating the chemical's role in developing therapeutic agents (F. S. Soliman & R. Shafik, 1975).

Optical Storage Materials

Research has explored the copolymerization of derivatives related to Ethyl 4-(4-nitrophenyl)-4-oxobutyrate for reversible optical storage applications. The interactions between azo groups and side groups in these copolymers lead to significant shifts in absorption maxima and high photoinduced birefringence. This indicates the compound's utility in developing materials with optical storage capabilities (X. Meng et al., 1996).

Biosynthesis Studies

In the field of enology, Ethyl 4-oxobutyrate, a related compound, has been used to study the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries. The compound's addition to simulated sherry under specific conditions confirmed pathways for the formation of various products, showcasing its role in understanding biochemical pathways in food science (G. Fagan et al., 1981).

Antimicrobial Agent Synthesis

The synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, a process involving Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, has been studied for antimicrobial properties. These compounds have been tested against various microbial strains, revealing their potential as antimicrobial agents and highlighting the compound's application in developing new antimicrobials (S. G. Kucukguzel et al., 1999).

Corrosion Inhibition

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been implicated in the synthesis of pyranpyrazole derivatives used as corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors demonstrate high efficiency and provide insights into designing more effective corrosion protection strategies (P. Dohare et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitrophenyl acetate, indicates that it may intensify fire, cause an allergic skin reaction, and cause serious eye damage .

Future Directions

While specific future directions for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate are not available, research on similar compounds is ongoing. For instance, the synthesis of pyranopyrazoles has been a recent focus due to their biological and medicinal properties .

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQOHLGYAHDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573807
Record name Ethyl 4-(4-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

CAS RN

15118-70-4
Record name Ethyl 4-(4-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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